

# Unveiling the Structure of Phenylmethanimine: A Crystallographic Comparison

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Phenylmethanimine

Cat. No.: B108103

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A definitive validation of the **phenylmethanimine** structure has been achieved through single-crystal X-ray crystallography. This guide provides a comparative analysis of its crystallographic data against a structurally related imine, N-benzylideneaniline, offering researchers a comprehensive resource for understanding the solid-state conformation of this important chemical intermediate.

**Phenylmethanimine**, a simple Schiff base, plays a significant role in organic synthesis. Its precise molecular geometry is crucial for understanding its reactivity and for its application in the design of novel chemical entities. While spectroscopic methods provide valuable insights, single-crystal X-ray crystallography offers unambiguous proof of its three-dimensional structure. This guide presents the key crystallographic parameters of **phenylmethanimine** and compares them with those of N-benzylideneaniline, a well-characterized analogue, providing a clear benchmark for researchers in the field.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for **phenylmethanimine** and N-benzylideneaniline, facilitating a direct comparison of their solid-state structures.

Parameter	Phenylmethanimine	N-Benzylideneaniline
COD ID	4064731 / 4101683	2102584
Chemical Formula	C <sub>7</sub> H <sub>7</sub> N	C <sub>13</sub> H <sub>11</sub> N
Crystal System	Orthorhombic	Monoclinic
Space Group	Pca2 <sub>1</sub>	P2 <sub>1</sub> /c
Unit Cell Dimensions		
a (Å)	10.33	11.9503
b (Å)	12.18	7.9347
c (Å)	5.01	12.1664
α (°)	90	90
β (°)	90	118.321
γ (°)	90	90
Volume (Å <sup>3</sup> )	630.13	1014.9
Key Bond Lengths		
C=N (Å)	Data not available in retrieved results	Data not available in retrieved results
Key Bond Angles		
C-C=N (°)	Data not available in retrieved results	Data not available in retrieved results
Reference	Publication not identified	Harada et al., 2004

Note: Specific bond lengths and angles for **phenylmethanimine** were not available in the retrieved search results. The data presented is based on the crystallographic information files from the Crystallography Open Database (COD).

## Experimental Protocols

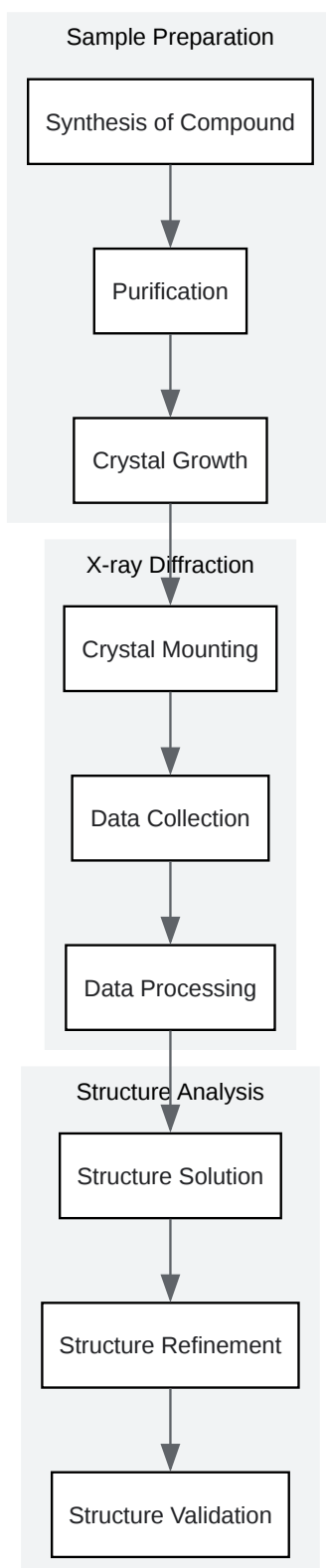
The determination of crystal structures by single-crystal X-ray diffraction follows a standardized workflow. The specific experimental details for the structure determination of N-benzylideneaniline are reported by Harada et al. (2004). While the specific publication for the **phenylmethanimine** crystal structure could not be identified in the search, the general protocol outlined below is representative of the technique.

#### General Experimental Protocol for Single-Crystal X-ray Diffraction:

- **Crystal Growth:** Single crystals of the compound of interest are grown using a suitable solvent system. Common methods include slow evaporation, vapor diffusion, or cooling of a saturated solution. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are recorded by a detector.
- **Data Processing:** The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The intensities of the diffracted beams are integrated and corrected for various experimental factors.
- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and molecular geometry.

## Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to final structure validation, is depicted in the following diagram.



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Caption: Workflow for X-ray Crystallography.

This guide provides a foundational comparison for the crystallographic validation of **phenylmethanimine**. For more in-depth analysis, researchers are encouraged to consult the original publications and the Crystallography Open Database.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)